Levinoid C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

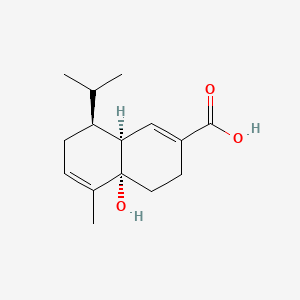

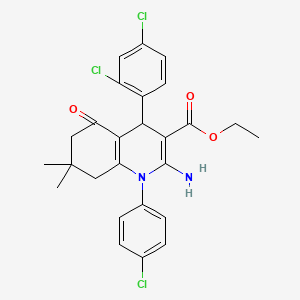

Levinoid C is a sesquiterpenoid compound that has been modified by cytochrome P450 enzymes. It was discovered through global genome mining of bacterial genomes, specifically from the bacterium Streptomyces levis. This compound has shown moderate neuroprotective activity, making it a compound of interest in the field of neuropharmacology .

Preparation Methods

Levinoid C is synthesized through the heterologous expression of a biosynthetic gene cluster (BGC) from Streptomyces levis. The synthetic route involves the expression of multiple P450 enzymes, which modify the sesquiterpenoid backbone to produce this compound. The structures and absolute configurations of this compound and related compounds were determined using extensive nuclear magnetic resonance (NMR) analysis, NMR chemical shift calculations, and electronic circular dichroism (ECD) calculations .

Chemical Reactions Analysis

Levinoid C undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can modify the functional groups present in this compound.

Substitution: Reactions where functional groups on the sesquiterpenoid backbone are replaced with other groups, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various oxidized or reduced derivatives of this compound .

Scientific Research Applications

Levinoid C has several scientific research applications:

Neuropharmacology: This compound exhibits moderate neuroprotective activity against glutamate-induced excitotoxicity in cell models, with an effective concentration (EC50) of 21 μM.

Chemistry: As a sesquiterpenoid, this compound serves as a model compound for studying the biosynthesis and chemical modification of terpenoids.

Biology: The study of this compound contributes to understanding the role of cytochrome P450 enzymes in bacterial metabolism and the production of bioactive compounds.

Mechanism of Action

Levinoid C exerts its effects through interactions with molecular targets involved in neuroprotection. The compound likely modulates pathways related to oxidative stress and excitotoxicity, although the exact molecular targets and pathways are still under investigation. The involvement of cytochrome P450 enzymes in its biosynthesis suggests that this compound may interact with similar enzymes in biological systems .

Comparison with Similar Compounds

Levinoid C is part of a group of sesquiterpenoids known as levinoids, which include Levinoid A, Levinoid B, and Levinoid D. These compounds share a similar sesquiterpenoid backbone but differ in their specific modifications by cytochrome P450 enzymes. This compound is unique due to its moderate neuroprotective activity, which distinguishes it from other levinoids .

Similar compounds include:

Levinoid A: Another sesquiterpenoid with different P450 modifications.

Levinoid B: Similar to this compound but with distinct structural features.

Levinoid D: Another member of the levinoid family with unique modifications.

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(4aS,8S,8aS)-4a-hydroxy-5-methyl-8-propan-2-yl-4,7,8,8a-tetrahydro-3H-naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C15H22O3/c1-9(2)12-5-4-10(3)15(18)7-6-11(14(16)17)8-13(12)15/h4,8-9,12-13,18H,5-7H2,1-3H3,(H,16,17)/t12-,13+,15+/m0/s1 |

InChI Key |

NFLBVGKKTLLOJM-GZBFAFLISA-N |

Isomeric SMILES |

CC1=CC[C@H]([C@@H]2[C@]1(CCC(=C2)C(=O)O)O)C(C)C |

Canonical SMILES |

CC1=CCC(C2C1(CCC(=C2)C(=O)O)O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)

![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)

![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B12364110.png)